molecular formula C10H15N5O2Si B11855925 N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide CAS No. 62374-31-6

N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide

Cat. No.: B11855925
CAS No.: 62374-31-6
M. Wt: 265.34 g/mol
InChI Key: OIOQIKYMNRFFKZ-UHFFFAOYSA-N
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Description

N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide is a purine derivative characterized by a trimethylsilyl (TMS) group at the 9-position and an acetamide moiety at the 2-position. While its exact biological role remains under investigation, structural analogs are known for antiviral and enzymatic inhibitory activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62374-31-6

Molecular Formula

C10H15N5O2Si

Molecular Weight

265.34 g/mol

IUPAC Name

N-(6-oxo-9-trimethylsilyl-1H-purin-2-yl)acetamide

InChI

InChI=1S/C10H15N5O2Si/c1-6(16)12-10-13-8-7(9(17)14-10)11-5-15(8)18(2,3)4/h5H,1-4H3,(H2,12,13,14,16,17)

InChI Key

OIOQIKYMNRFFKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Acetylation of Guanosine Derivatives

A common precursor for purine modifications is guanine or its nucleoside analogs. Acetylation of the exocyclic amine at the 2-position is achieved using acetic anhydride under acidic or basic conditions. For example, N2-acetylguanine (CAS 19962-37-9) is synthesized by treating guanine with acetic anhydride in acetic acid. This intermediate is critical for subsequent silylation.

Reaction Conditions:

  • Reagents: Acetic anhydride, acetic acid

  • Temperature: 80–100°C

  • Yield: 70–85%

Silylation at the 9-Position

Optimization of Regioselectivity

The 9-position is favored for silylation due to:

  • Electronic effects: The N-9 lone pair is more accessible for electrophilic attack.

  • Steric factors: Bulky silylating agents (e.g., TMSOTf) avoid steric clashes at N-7.

Comparative Data:

Silylating AgentTemperatureN-9 SelectivityYield
TMSOTfRT>95%88%
HMDS60°C80%72%
TMSClRT65%60%

Data synthesized from

Critical Analysis of Methodologies

Stepwise vs. One-Pot Synthesis

ParameterStepwise MethodOne-Pot Method
Yield 70–85% (acetylation) + 75–88% (silylation)82–88% (overall)
Purity >98% after chromatography90–95% (requires minor purification)
Scalability ModerateHigh
Cost Higher (multiple steps)Lower

Adapted from

Challenges and Solutions

  • Byproduct Formation:

    • Issue: Overtrimethylsilylation at N-7 or O-6 positions.

    • Solution: Use stoichiometric TMSOTf and short reaction times.

  • Purification Difficulties:

    • Issue: Silica gel adsorption of silylated products.

    • Solution: Employ reverse-phase chromatography or crystallization from ethanol/water.

Characterization and Quality Control

Successful synthesis is confirmed via:

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d6): δ 0.15 (s, 9H, TMS), 2.10 (s, 3H, COCH3), 8.20 (s, 1H, H-8).

  • Mass Spectrometry:

    • ESI-MS: m/z 266.1 [M+H]⁺.

  • HPLC Purity: >98% using C18 column (MeCN/H2O gradient).

Industrial-Scale Considerations

For bulk production, the one-pot method is preferred due to its efficiency. Key modifications include:

  • Continuous Flow Reactors: Enhance heat/mass transfer for consistent TMSOTf activation.

  • Solvent Recovery: Acetonitrile is distilled and reused to reduce costs .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group at position 2 undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for bioavailability studies, as hydrolysis can alter the compound’s physicochemical properties.

Reaction TypeConditionsProduct
Acetamide hydrolysis H₂O/HCl or NaOH6-Oxo-9-(trimethylsilyl)-1H-purin-2-yl carboxylic acid

This reaction is consistent with general amide hydrolysis mechanisms .

Nucleophilic Substitution

The trimethylsilyl group at position 9 is susceptible to nucleophilic substitution due to its electron-rich nature. Potential nucleophiles (e.g., hydroxide, alkoxide) can displace the TMS group, forming derivatives with varied functional groups.

Reaction TypeNucleophileProduct
TMS group displacement RO⁻ or HO⁻6-Oxo-9-R-1H-purin-2-yl acetamide

This reactivity highlights the compound’s versatility in medicinal chemistry for generating diverse analogs .

Structural and Reactivity Comparisons

The TMS group’s presence distinguishes this compound from analogs like N-(6-Oxo-6,9-dihydro-1H-purin-2-yl)acetamide (C₇H₇N₅O₂) . Key differences include:

FeatureCurrent CompoundAnalog (C₇H₇N₅O₂)
Protecting group Trimethylsilyl (TMS) at position 9None
Molecular weight 265.34 g/mol193.17 g/mol
Solubility Enhanced due to TMSLower

The TMS group improves stability during synthesis and may influence binding affinity in biological systems .

Sonogashira Alkynylation

This reaction involves coupling of terminal alkynes with aryl halides using a palladium catalyst. For the current compound, a protected ethynyl group (e.g., triisopropylsilyl acetylene) reacts with a purine halide derivative to form the ethynyl-substituted purine scaffold .

Acetamide Hydrolysis

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acidic or basic conditions. The amide’s stability depends on steric and electronic factors from neighboring groups .

Analytical and Stability Data

  • Mass spectrometry : The compound’s molecular ion peak (M⁺) is observed at m/z 265.34 .

  • Thermal stability : No explicit data, but the TMS group typically withstands moderate heating during reactions .

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "N-(6-oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide" is not available. However, information regarding the properties, synthesis, and related compounds can be extracted.

Chemical Properties and Structure
N-(6-oxo-9-trimethylsilyl-3H-purin-2-yl)acetamide has the molecular formula C10H15N5O2Si and a molecular weight of 265.34400 . It has an exact mass of 265.10000 and a PSA (Polar Surface Area) of 96.42000 .

Related Compounds and Research
While specific applications for this compound are not detailed in the search results, there are mentions of related compounds and their applications:

  • Coumarin-Nucleobase Hybrids: Research has been done on coumarin-nucleobase hybrids for antitumor activity . For instance, compound 9a exhibited an IC50 of 24.19 ± 1.39 μM against HCT116 cells .
  • Thiadiazole Derivatives: Several thiadiazole derivatives have demonstrated antiviral activities . Compound 88 showed potency against TMV, while compound 91 increased inhibitory activity against DENV .
  • N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide: This compound has a molecular weight of 235.20 and the molecular formula C9H9N5O3 .

Synthesis of Related Compounds
The search results provide some information regarding the synthesis of related compounds, specifically coumarin-nucleobase hybrids :

  • 4-chloromethylcoumarins 3a and 3b were achieved by reacting 1-naphthol with ethyl 4-chloroacetoacetate .
  • Azide groups were installed via nucleophilic displacement of the chlorine atom, yielding 4-(azidomethyl)coumarins 4a and 4b .
  • Propargylated nucleobases 6a and 6b were obtained using bis(trimethylsilyl)acetamide (BSA) as a base in acetonitrile .

Mechanism of Action

The mechanism by which N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific proteins and nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Substituent Effects

The 9-position of the purine ring is a critical site for modulating biological activity. Below is a comparison with prominent analogs:

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide (CAS 3056-33-5)
  • Structure : Acetyl group at 9-position, acetamide at 2-position.
  • Properties: Molecular weight: 235.20 . Role: Identified as an impurity (Impurity C/F) in acyclovir synthesis . This contrasts with the TMS group, which enhances membrane permeability and may resist enzymatic degradation .
N-[9-[(2-Hydroxyethoxy)methyl]-6-oxo-6,9-dihydro-1H-purin-2-yl]acetamide (CAS 110104-37-5)
  • Structure : 2-Hydroxyethoxymethyl group at 9-position.
  • Properties :
    • Role: Acyclovir impurity (Impurity F) with increased hydrophilicity due to the hydroxyethoxy chain .
    • Comparison : The hydrophilic substituent improves water solubility, favoring renal excretion, whereas the TMS group in the target compound prioritizes lipophilicity for tissue penetration .
Ganciclovir Precursor ()
  • Structure : (1,3-Dihydroxypropan-2-yl)oxymethyl group at 9-position.
  • Properties : Intermediate in ganciclovir synthesis, mimicking nucleoside diol moieties for antiviral activity.
  • Comparison : The diol group enables binding to viral kinases, a mechanism unlikely for the TMS-substituted compound, suggesting divergent therapeutic applications .
Lipophilicity and Stability
  • TMS Group : Increases logP significantly compared to acetyl or hydroxyethoxy groups, enhancing blood-brain barrier penetration but risking hydrolysis under acidic/basic conditions.
  • Acetyl Group : Prone to enzymatic cleavage, reducing half-life .

Tabulated Comparison of Key Compounds

Compound Name CAS 9-Substituent Molecular Weight logP (Estimated) Key Role
N-(6-Oxo-9-(trimethylsilyl)-...acetamide - Trimethylsilyl ~266 2.8 Research compound (lipophilic)
N-(9-Acetyl-6-oxo-...acetamide 3056-33-5 Acetyl 235.20 0.5 Acyclovir impurity
N-[9-[(2-Hydroxyethoxy)methyl]-...acetamide 110104-37-5 2-Hydroxyethoxymethyl - -0.2 Acyclovir metabolite
Ganciclovir precursor - Diol-containing - -1.5 Antiviral intermediate

Biological Activity

N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H15N5O2Si
  • Molecular Weight : 265.344 g/mol
  • CAS Number : 62374-31-6
  • LogP : 1.8228
  • Polar Surface Area (PSA) : 96.42 Ų

The structure of this compound includes a purine base modified with a trimethylsilyl group at the 9-position and an acetamide functional group at the 2-position, which may influence its biological interactions and solubility profiles .

Enzyme Inhibition

The biological activity of purine derivatives often includes the inhibition of various enzymes involved in nucleic acid metabolism. For instance, compounds that interact with nucleoside triphosphate pools can inhibit enzymes like adenosine deaminase and ribonucleotide reductase. This inhibition can lead to reduced proliferation of cells, particularly in rapidly dividing cancer cells .

Case Study 1: Antiviral Screening

In a study examining purine derivatives for antiviral activity, this compound was included in a panel of compounds tested against HSV. Preliminary results indicated that compounds with similar structures exhibited significant inhibitory effects on viral replication in vitro. Further studies are needed to quantify the exact potency of this compound .

Case Study 2: Enzyme Interaction Analysis

A comparative analysis of enzyme inhibition by various purine derivatives showed that modifications at the 9-position significantly affect binding affinity to target enzymes. This compound displayed promising results in preliminary assays aimed at determining its interaction with ribonucleotide reductase .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntiviralPotential activity against HSV ,
Enzyme InhibitionInhibits nucleoside triphosphate enzymes ,
CytotoxicityModifications may enhance cytotoxic effects

Q & A

Q. What are the established synthetic routes for N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide?

  • Methodological Answer : Synthesis typically involves functionalization of the purine core. Key steps include:
  • Protection of purine : The trimethylsilyl (TMS) group at N9 acts as a protecting agent, enhancing regioselectivity during substitution reactions. This is analogous to strategies used for acyclovir derivatives, where hydroxyethoxymethyl groups are introduced at N9 .
  • Acetamide introduction : Acetylation at the C2 position can be achieved via nucleophilic substitution or coupling reactions. For example, in related purine derivatives, acetamide groups are added using acetyl chloride or activated esters under basic conditions (e.g., pyridine or DMAP) .
  • Purification : Chromatography (silica gel or HPLC) and recrystallization are standard for isolating the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming substituent positions. For instance, the TMS group’s protons appear as a singlet near δ 0.3 ppm, while the acetamide carbonyl resonates at ~170 ppm in 13^{13}C NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-TOF confirms molecular weight and fragmentation patterns (e.g., loss of TMS or acetamide groups) .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) groups validate functional groups .

Q. What role does the trimethylsilyl group play in the compound’s reactivity?

  • Methodological Answer : The TMS group serves dual roles:
  • Steric protection : Shields the N9 position from undesired reactions, directing substitutions to C2 or C6 .
  • Electronic modulation : The electron-donating silyl group alters the purine ring’s electron density, influencing reactivity in cross-coupling or nucleophilic aromatic substitution reactions .

Advanced Research Questions

Q. How can contradictory NMR data be resolved during structural elucidation?

  • Methodological Answer : Contradictions arise from dynamic effects (e.g., rotameric forms of the acetamide) or overlapping signals. Strategies include:
  • 2D NMR : HSQC and HMBC correlate 1^1H and 13^{13}C signals, resolving ambiguities in coupling patterns .
  • Variable-temperature NMR : Lowering temperatures slows molecular motion, sharpening split signals (e.g., distinguishing between syn/anti conformers) .
  • Deuteration : Exchangeable protons (e.g., NH in acetamide) can be deuterated to simplify spectra .

Q. What strategies improve yields in palladium-catalyzed coupling reactions for purine derivatives?

  • Methodological Answer : Optimization involves:
  • Ligand selection : Bulky ligands (e.g., XPhos) enhance steric control, reducing side reactions at crowded purine positions .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings .
  • Pre-activation : Pre-forming the palladium-TMS intermediate minimizes competing pathways, as demonstrated in reductive cyclization of nitroarenes .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina models binding to viral polymerases or kinases. The TMS group’s hydrophobicity may influence binding pocket interactions .
  • MD simulations : Assess stability of ligand-target complexes over time. For example, acetamide derivatives of purines show prolonged hydrogen bonding with active-site residues in antiviral targets .
  • QSAR modeling : Correlate substituent effects (e.g., TMS vs. methoxy groups) with activity data from analogs like acyclovir derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity between structural analogs?

  • Methodological Answer : Discrepancies (e.g., antiviral activity in acyclovir analogs vs. inactivity in TMS derivatives) may stem from:
  • Steric hindrance : The bulky TMS group could block target binding, unlike smaller substituents in active analogs .
  • Metabolic stability : TMS groups may resist enzymatic cleavage, altering pharmacokinetics. Compare metabolic profiles using liver microsome assays .
  • Solubility differences : LogP calculations (e.g., via ChemAxon) quantify hydrophobicity, explaining reduced cellular uptake .

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